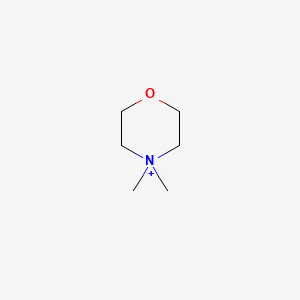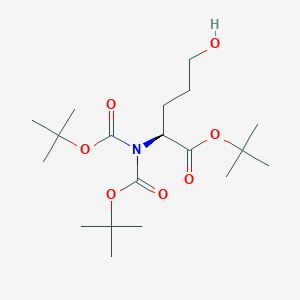
3-Ethyl-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . Another method includes the oxidation of 3-ethyl-4-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-ethyl-4-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group enhances the compound’s nucleophilicity, making it more reactive towards electrophiles. This reactivity is crucial in its biological activities, where it can interact with enzymes and other proteins, potentially inhibiting or modifying their functions .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzoic acid: Similar structure but lacks the ethyl group, making it less hydrophobic.
3-Methoxy-4-methylbenzoic acid: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Ethyl 4-methoxybenzoate: An ester derivative with different physical and chemical properties.
Uniqueness: 3-Ethyl-4-methoxybenzoic acid’s unique combination of an ethyl and methoxy group on the benzene ring enhances its reactivity and potential applications compared to its analogs. The presence of the ethyl group increases its hydrophobicity, which can influence its interaction with biological membranes and proteins.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-ethyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FPHXIFFANOEDCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)


![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)

